BenchChemオンラインストアへようこそ!

Antibiotic JI-20A

Antibacterial susceptibility MIC determination Pseudomonas aeruginosa

Antibiotic JI-20A (CAS 51846-97-0, molecular formula C19H39N5O9, MW 481.54) is an aminoglycoside antibiotic first isolated from a mutant strain of Micromonospora purpurea (designated M. purpurea JI-20) as a component of the Antibiotic JI-20 complex, together with gentamicin and Antibiotic JI-20B.

Molecular Formula C19H39N5O9
Molecular Weight 481.5 g/mol
Cat. No. B1200575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic JI-20A
Synonymsantibiotic JI 20A
antibiotic JI-20A
Molecular FormulaC19H39N5O9
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O
InChIInChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
InChIKeyYQGZDAPJXRYYLX-ZFAMMYHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic JI-20A CAS 51846-97-0: Aminoglycoside Biosynthetic Intermediate for Gentamicin Pathway Research and Semi-Synthetic Derivatization


Antibiotic JI-20A (CAS 51846-97-0, molecular formula C19H39N5O9, MW 481.54) is an aminoglycoside antibiotic first isolated from a mutant strain of Micromonospora purpurea (designated M. purpurea JI-20) as a component of the Antibiotic JI-20 complex, together with gentamicin and Antibiotic JI-20B . It belongs to the 2-deoxystreptamine (2-DOS) class of aminoglycosides and is a key biosynthetic intermediate in the gentamicin pathway, positioned downstream of gentamicin X2 and upstream of the gentamicin C complex . JI-20A bears close structural similarity to gentamicin B, differing solely at the C-2ʹ position where JI-20A carries an amino group (–NH2) while gentamicin B carries a hydroxyl group (–OH) . This compound has been synthesized semi-synthetically from garamine derivatives and can be overproduced via engineered Micromonospora strains for use as a precursor in the manufacture of semi-synthetic aminoglycosides such as isepamicin .

Why Gentamicin B or JI-20B Cannot Substitute for Antibiotic JI-20A in Research and Development Workflows


Although JI-20A is structurally classified within the gentamicin family, it cannot be interchangeably substituted with its closest analogs—gentamicin B or JI-20B—without altering experimental outcomes. JI-20A and gentamicin B differ at the C-2ʹ substituent (NH2 vs. OH), a single-point variation that parallels the well-documented pharmacological divergence between kanamycin A and kanamycin B . This substitution influences ribosomal binding affinity and determines the compound's susceptibility to aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside 3ʹ-phosphotransferase (APH(3ʹ)), which targets the 3ʹ-OH group retained in JI-20A but absent in dideoxygenated gentamicin C components . Between JI-20A and JI-20B, in vitro and in vivo potency diverges substantially in a species-dependent manner, as demonstrated by comparative MIC and PD50 data . Simply procuring a generic gentamicin complex or a closely named analog therefore fails to deliver the specific reactivity, biosynthetic processing behavior, or antibacterial spectrum associated with authentic JI-20A.

Quantitative Differentiation Evidence: Antibiotic JI-20A Versus Closest Analogs


In Vitro Antibacterial Potency: JI-20A Demonstrates Up to 5.8-Fold Lower MIC Than JI-20B Against Pseudomonas aeruginosa

In a direct side-by-side comparison using Mueller-Hinton broth after 24-hour incubation, Antibiotic JI-20A exhibited substantially lower MIC values than Antibiotic JI-20B against multiple Gram-negative pathogens. Notably, against Pseudomonas aeruginosa strain 60, JI-20A yielded an MIC of 3.0 mcg/ml compared to 17.5 mcg/ml for JI-20B—a 5.8-fold potency advantage . Against Klebsiella pneumoniae strain 18, JI-20A (MIC 7.5 mcg/ml) was 2.3-fold more active than JI-20B (MIC 17.5 mcg/ml). Against Escherichia coli strain 11775, JI-20A (MIC 0.3 mcg/ml) showed a 2.7-fold lower MIC than JI-20B (MIC 0.8 mcg/ml) . However, this advantage is not universal: against Klebsiella pneumoniae strain 13883, JI-20B (MIC 0.08 mcg/ml) was 88-fold more potent than JI-20A (MIC 7.05 mcg/ml), demonstrating species- and strain-dependent selectivity profiles that distinguish the two compounds .

Antibacterial susceptibility MIC determination Pseudomonas aeruginosa

In Vivo Protective Efficacy: JI-20A Shows 4.8-Fold Lower PD50 Than JI-20B Against Staphylococcus aureus in Mouse Infection Model

In a murine infection model with twice-daily dosing (immediately before and 4 h after intraperitoneal bacterial challenge), Antibiotic JI-20A demonstrated a PD50 of 2.9 mg/kg against Staphylococcus aureus, compared to 14.0 mg/kg for Antibiotic JI-20B—a 4.8-fold superior protective efficacy . Against Escherichia coli strain 11775, JI-20A (PD50 4.0 mg/kg) was 2-fold more protective than JI-20B (PD50 8.0 mg/kg). Against Salmonella sp. S.C., JI-20A (PD50 3.0 mg/kg) showed a 1.5-fold advantage over JI-20B (PD50 4.5 mg/kg). Against Streptococcus pyogenes C2V, both compounds were equipotent (PD50 40.0 mg/kg). Acute intravenous toxicity (LD50) was identical at 115 mg/kg for both compounds, indicating that the differential efficacy is not attributable to differences in gross acute toxicity .

In vivo efficacy PD50 Staphylococcus aureus Mouse protection assay

Structural Differentiation at C-2ʹ: JI-20A (2ʹ-NH2) Versus Gentamicin B (2ʹ-OH) Determines Divergent Biosynthetic and Pharmacological Fate

JI-20A and gentamicin B share an identical pseudotrisaccharide scaffold but differ at a single functional group: JI-20A bears a 2ʹ-amino group (–NH2), whereas gentamicin B carries a 2ʹ-hydroxyl group (–OH) . This difference is biosynthetically controlled by the enzymes KanJ and KanK, which catalyze the conversion of JI-20A into gentamicin B via deamination at C-2ʹ . The 2ʹ-NH2 group in JI-20A is also the substrate for GenP-catalyzed 3ʹ-phosphorylation, the initiating step of the C-3ʹ,4ʹ-dideoxygenation cascade that ultimately produces the gentamicin C complex . This phosphorylation-gated pathway is unavailable to gentamicin B. The structural analogy between JI-20A/gentamicin B and the kanamycin B/kanamycin A pair (also differing at C-2ʹ: NH2 vs. OH) reinforces the functional significance of this single substituent, as kanamycin B (2ʹ-NH2) consistently exhibits higher antibacterial potency than kanamycin A (2ʹ-OH) .

Structure-activity relationship 2ʹ-amino substitution Gentamicin B precursor Isepamicin synthesis

Engineered Overproduction: JI-20A Yield Reaches 911 μg/ml in ΔKΔP Mutant, Enabling Scalable Precursor Supply for Semi-Synthetic Aminoglycoside Manufacturing

Disruption of the genK and genP genes in Micromonospora echinospora (strain ΔKΔP) blocks the downstream dideoxygenation pathway, resulting in accumulation of JI-20A as the major fermentation product at a titer of 911 μg/ml—a 14-fold increase compared to the ΔP single mutant . This engineered strain provides a monocomponent JI-20A source that can be directly converted to gentamicin B via heterologous expression of kanJ and kanK. Using a PhrdB promoter and genomic integration, gentamicin B was subsequently produced at 880 μg/ml as the major product, representing a 10-fold improvement over wild-type levels . In the parallel sisomicin pathway, disruption of the sisI gene likewise redirects metabolic flux to accumulate JI-20A instead of sisomicin, confirming JI-20A as a versatile branch-point intermediate across multiple aminoglycoside pathways .

Metabolic engineering Fermentation yield Gentamicin B biosynthesis Isepamicin precursor

Optimal Procurement and Application Scenarios for Antibiotic JI-20A Based on Quantitative Differentiation Evidence


Biosynthetic Pathway Elucidation: Using JI-20A as a Purified Substrate for GenP/GenB3/GenB4 Enzymatic Cascade Studies

JI-20A is the native substrate for the three-enzyme dideoxygenation cascade (GenP → GenB3 → GenB4) that converts it to the gentamicin C complex . Unlike its downstream product gentamicin C1a, JI-20A retains the 3ʹ-OH and 4ʹ-OH groups that are the site of GenP phosphorylation; unlike gentamicin B, it carries the 2ʹ-NH2 group compatible with the full pathway . For in vitro reconstitution studies, JI-20A of ≥98% purity is essential to avoid confounding activity from co-purifying JI-20B or gentamicin components. Procurement of authentic JI-20A ensures experimental reproducibility in kinetic assays (Km, kcat determination) that are highly sensitive to substrate identity .

Semi-Synthetic Aminoglycoside Manufacturing: JI-20A as a Scalable Precursor for Isepamicin via Gentamicin B Conversion

The overproduction strain M. echinospora ΔKΔP yields JI-20A at 911 μg/ml, which can be enzymatically converted to gentamicin B at 880 μg/ml using KanJ/KanK . Gentamicin B is then chemically derivatized to isepamicin, a clinically approved aminoglycoside with resistance to multiple AMEs. This JI-20A → gentamicin B → isepamicin route circumvents the low natural abundance of gentamicin B (a minor wild-type component) and provides a monocomponent intermediate free of the gentamicin C complex contaminants that complicate direct gentamicin B purification from wild-type fermentation . Industrial procurement of JI-20A as a key starting material thus directly supports cost-effective isepamicin manufacturing.

Antibacterial Susceptibility Reference Standard: JI-20A for Differentiating Strain-Specific Potency Profiles in Pseudomonas and Klebsiella Panels

The non-overlapping strain-selectivity profiles of JI-20A and JI-20B (e.g., JI-20A is 5.8-fold more potent against P. aeruginosa 60 but 88-fold less potent against K. pneumoniae 13883) make JI-20A a valuable reference compound for aminoglycoside structure-activity relationship (SAR) studies . Laboratories screening novel aminoglycoside analogs against ESKAPE pathogen panels require authentic JI-20A as a comparator to contextualize the contribution of C-2ʹ, C-3ʹ, and C-4ʹ modifications to antibacterial potency. Substituting JI-20B or gentamicin B in these assays would produce misleading SAR conclusions due to the divergent MIC profiles .

In Vivo Pharmacodynamic Studies: JI-20A as a Tool Compound for Dissecting Aminoglycoside Efficacy Versus Toxicity Relationships

The mouse protection data showing JI-20A's 4.8-fold PD50 advantage over JI-20B against S. aureus, combined with identical acute LD50 values (115 mg/kg I.V. for both), positions JI-20A as a tool compound for dissecting the structural determinants of aminoglycoside efficacy independent of gross acute toxicity . Researchers investigating therapeutic index optimization in aminoglycosides can use JI-20A as a baseline comparator to evaluate whether subsequent chemical modifications (e.g., 1-N-AHBA side chain addition) improve or erode the efficacy-toxicity ratio established by the parent 2ʹ-NH2 scaffold .

Quote Request

Request a Quote for Antibiotic JI-20A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.